molecular formula C6H12N2O2 B14753745 (NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine

Cat. No.: B14753745
M. Wt: 144.17 g/mol
InChI Key: SGAKCJKAXKKZDG-KQQUZDAGSA-N
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Description

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. One common method is the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride as an intermediate . This intermediate can then be further reacted with a suitable carbonyl compound to form the desired product.

Industrial Production Methods

Industrial production of this compound often relies on continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous synthesis systems, such as the addition of formic acid to the reaction mixture, can enhance the reaction rate and reduce side reactions . This approach allows for efficient large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products can be further utilized in various chemical processes and applications.

Mechanism of Action

The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity and function . This reactivity is primarily driven by the presence of the hydroxylamine and oxime groups, which can undergo nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler compound with similar reactivity but lacking the oxime group.

    Oximes: Compounds containing the oxime functional group but without the hydroxylamine moiety.

    Amines: Compounds with an amine group, which can undergo similar nucleophilic reactions.

Uniqueness

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine is unique due to the combination of hydroxylamine and oxime functionalities in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine

InChI

InChI=1S/C6H12N2O2/c1-4(2)6(8-10)5(3)7-9/h4,9-10H,1-3H3/b7-5+,8-6+

InChI Key

SGAKCJKAXKKZDG-KQQUZDAGSA-N

Isomeric SMILES

CC(C)/C(=N\O)/C(=N/O)/C

Canonical SMILES

CC(C)C(=NO)C(=NO)C

Origin of Product

United States

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